molecular formula C7H14O3S B14277352 1-Methoxybutyl sulfanylacetate CAS No. 132321-82-5

1-Methoxybutyl sulfanylacetate

Cat. No.: B14277352
CAS No.: 132321-82-5
M. Wt: 178.25 g/mol
InChI Key: HAAAYHQKLIGAAE-UHFFFAOYSA-N
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Description

1-Methoxybutyl sulfanylacetate is an organic compound with the molecular formula C7H14O3S It is known for its unique chemical structure, which includes a methoxy group, a butyl chain, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxybutyl sulfanylacetate typically involves the esterification of 1-methoxybutanol with sulfanylacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxybutyl sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxybutyl sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Methoxybutyl sulfanylacetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Methoxybutyl sulfanylacetate
  • 2-Methoxybutyl sulfanylacetate
  • 4-Methoxybutyl sulfanylacetate

Comparison: 1-Methoxybutyl sulfanylacetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications.

Properties

CAS No.

132321-82-5

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

1-methoxybutyl 2-sulfanylacetate

InChI

InChI=1S/C7H14O3S/c1-3-4-7(9-2)10-6(8)5-11/h7,11H,3-5H2,1-2H3

InChI Key

HAAAYHQKLIGAAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(OC)OC(=O)CS

Origin of Product

United States

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